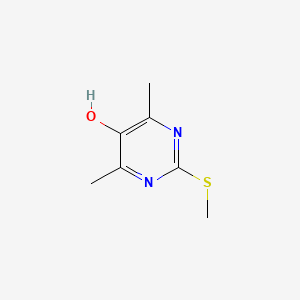

4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol

Description

Properties

IUPAC Name |

4,6-dimethyl-2-methylsulfanylpyrimidin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-4-6(10)5(2)9-7(8-4)11-3/h10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJVSHBNPRARSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40521724 | |

| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-12-8 | |

| Record name | 4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40521724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol typically involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid. This reaction yields 4,6-dimethyl-1-mercaptopyrimidine, which is then methylated using dimethyl carbonate and tetrabutylammonium bromide to produce 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide and sodium tungstate results in the formation of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of environmentally friendly reagents, such as dimethyl carbonate for methylation and hydrogen peroxide for oxidation, is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Substitution: The hydroxyl group at position 5 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and sodium tungstate are commonly used for the oxidation of the methylthio group.

Substitution: Reagents such as alkyl halides can be used for substitution reactions involving the hydroxyl group.

Major Products Formed

Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

4,6-Dimethyl-2-(methylthio)pyrimidin-5-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(methylthio)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interfere with cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Key Observations :

Lithiation and Electrophilic Substitution

- Target Compound : Likely synthesized via lithiation at position 5 of a precursor (e.g., 4,6-dimethyl-2-(methylsulfanyl)pyrimidine) using lithium diisopropylamide (LDA), followed by hydroxylation .

- Analog Synthesis: DCSMP Derivatives: Lithiation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) at position 5 enables reactions with aldehydes to form alkenols or ketones . Regioselectivity: LDA preferentially metalates position 5 in 2-(methylsulfanyl)-4-chloropyrimidine, a trend likely applicable to the target compound .

Functional Group Transformations

- Methylsulfanyl Group : Unlike hydroxyl or chloro substituents, the methylsulfanyl group acts as a moderate leaving group, enabling nucleophilic displacement under specific conditions (e.g., with amines or thiols) .

- Acidity: The hydroxyl group in 4-Chloro-2-methylsulfanyl-pyrimidin-5-ol has a predicted pKa of ~5.91 . The target compound’s hydroxyl group, flanked by methyl donors, may exhibit a slightly higher pKa (~6–7), reducing acidity compared to carboxylic acid analogs (pKa ~5.9) .

Physicochemical Properties

Key Trends :

- Melting Points : Chloro-substituted analogs exhibit higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions) .

- Lipophilicity : Methyl groups increase LogP compared to polar substituents (e.g., hydroxyl or carboxylic acid), enhancing membrane permeability .

Research Implications

- Drug Design : The methylsulfanyl and hydroxyl groups offer dual functionality for covalent binding or hydrogen-bond interactions in target proteins, relevant to antimicrobial or anticancer agents .

Biological Activity

4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-ol (CAS No. 89808-12-8) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique methylsulfanyl group, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's molecular formula is , and it has a molecular weight of 174.23 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| CAS No. | 89808-12-8 |

| Molecular Formula | C7H10N2OS |

| Molecular Weight | 174.23 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2). The compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

Table 1: Cytotoxic Effects of this compound

| Cell Line | IC50 (µM) | % Inhibition at 40 µg/mL |

|---|---|---|

| SGC-7901 | 15.3 | 75.0 |

| A549 | 12.8 | 80.1 |

| HepG2 | 10.5 | 84.1 |

These results suggest that the compound could serve as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve modulation of key enzymatic pathways and receptor interactions. Specifically, studies suggest that the compound may inhibit certain kinases associated with cancer progression and metastasis.

Other Biological Activities

Beyond anticancer properties, preliminary studies have indicated potential antibacterial and antifungal activities. These findings are particularly relevant given the increasing resistance to conventional antibiotics.

Case Studies

- Anticancer Activity in Gastric Cancer Models : In a study conducted on SGC-7901 cells, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation, highlighting its potential as a therapeutic agent.

- Inhibition of Kinases : A recent investigation into the compound's mechanism revealed that it effectively inhibits the activity of specific kinases involved in cell signaling pathways critical for tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.